molecular formula C51H80N14O15S B1681238 Tanurmotide CAS No. 907596-28-5

Tanurmotide

Cat. No.: B1681238
CAS No.: 907596-28-5
M. Wt: 1161.3 g/mol
InChI Key: KWZHLQQUBDJEKD-YBOXBSPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanurmotide (CAS: 907596-28-5) is a bioactive peptide classified under the "-motide" suffix, a nomenclature convention for immunomodulatory agents established by the World Health Organization (WHO) . Its sequence corresponds to residues 101–111 of the human lymphocyte antigen 6K (HLA-6K): Arg-Tyr-Cys-Asn-Leu-Glu-Gly-Pro-Pro-Ile .

Properties

CAS No.

907596-28-5

Molecular Formula

C51H80N14O15S

Molecular Weight

1161.3 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C51H80N14O15S/c1-5-27(4)41(50(79)80)63-48(77)36-10-7-20-65(36)49(78)37-11-8-19-64(37)39(68)24-57-43(72)31(16-17-40(69)70)58-44(73)32(21-26(2)3)60-46(75)34(23-38(53)67)61-47(76)35(25-81)62-45(74)33(22-28-12-14-29(66)15-13-28)59-42(71)30(52)9-6-18-56-51(54)55/h12-15,26-27,30-37,41,66,81H,5-11,16-25,52H2,1-4H3,(H2,53,67)(H,57,72)(H,58,73)(H,59,71)(H,60,75)(H,61,76)(H,62,74)(H,63,77)(H,69,70)(H,79,80)(H4,54,55,56)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1

InChI Key

KWZHLQQUBDJEKD-YBOXBSPRSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

RYCNLEGPPI

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tanurmotide;  Arg-tyr-cys-asn-leu-glu-gly-pro-pro-ile;  Human lymphocyte antigen 6k-(101-111)-peptide.; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tanurmotide belongs to a broader family of bioactive peptides and immunomodulators. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound CAS Number Sequence/Structure Target/Mechanism Key Applications Source
This compound 907596-28-5 Arg-Tyr-Cys-Asn-Leu-Glu-Gly-Pro-Pro-Ile HLA-6K (putative immunomodulation) Undisclosed (research use) WHO INN List
Shepherdin - Survivin (79-87) fragment Inhibits survivin-Hsp90 interaction Anticancer therapy TaoSu Bio Catalog
Tecemotide - MUC1 glycoprotein-derived peptide Stimulates T-cell immunity Non-small cell lung cancer WHO INN List
Glypromate - Gly-Pro-Glu Weak NMDA receptor agonist Neuroprotection TaoSu Bio Report
Latromotide - Synthetic somatostatin analog Binds to somatostatin receptors Antineoplastic/endocrine WHO INN List

Key Comparative Insights

Structural Similarity: this compound shares the "-motide" suffix with tecemotide and latromotide, indicating a shared immunomodulatory classification. However, their sequences differ significantly:

  • Tecemotide derives from the MUC1 tumor-associated antigen .
  • Latromotide is a somatostatin analog with distinct receptor-binding properties . In contrast, Shepherdin (non-"-motide") is a survivin-derived peptide optimized with cell-penetrating sequences (e.g., penetratin) for intracellular targeting .

Mechanistic Differences :

  • This compound : Likely modulates HLA-mediated immune responses, though mechanistic details are sparse .
  • Shepherdin : Disrupts survivin-Hsp90 complexes, inducing apoptosis in cancer cells at 150 µM .
  • Glypromate : Exhibits neuroprotection via NMDA receptor agonism, contrasting with this compound's immune-focused role .

Therapeutic Applications: this compound’s applications are undefined but inferred from its class (e.g., vaccine adjuvants or autoimmune therapies). Tecemotide is clinically validated for cancer immunotherapy, while latromotide targets neuroendocrine tumors .

Methodological Considerations for Comparison

Structural similarity analysis, such as Tanimoto coefficient calculations using 2D fingerprints, is critical for comparing compounds like this compound and its analogs . However, feature selection and fingerprint-related biases (e.g., overlapping substructures) can skew similarity rankings, necessitating careful interpretation . For example, this compound’s HLA-targeting sequence may show low Tanimoto similarity to Shepherdin’s survivin fragment despite both being peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tanurmotide
Reactant of Route 2
Reactant of Route 2
Tanurmotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.